Ttctoha

Description

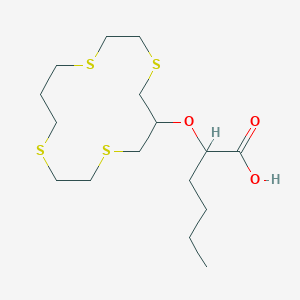

Structure

3D Structure

Properties

IUPAC Name |

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3S4/c1-2-3-5-15(16(17)18)19-14-12-22-10-8-20-6-4-7-21-9-11-23-13-14/h14-15H,2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYKADCKCUEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1CSCCSCCCSCCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678763 | |

| Record name | 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162316-51-0 | |

| Record name | 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 3,6,10,13 Tetrathiacyclotetradec 1 Oxy Hexanoic Acid Ttctoha

Established Synthetic Pathways for Thiacrown Ether Carboxylic Acids

The synthesis of thiacrown ether carboxylic acids, including TTCTOHA, generally involves the construction of the thiacrown ether macrocycle followed by or including the introduction of a carboxylic acid functional group. Traditional methods for synthesizing functionalized crown ethers often involve templated macrocyclization reactions. nih.gov For aliphatic crown ethers, direct functionalization methods such as photochemical or thermal/chemical activation initiated and radical-mediated cross dehydrogenative coupling have been employed. nih.gov

Another approach involves the synthesis of open functionalized chains that are subsequently cyclized. For instance, a two-step strategy has been reported for the formation of open functionalized ethylene (B1197577) glycol chains, followed by a one-pot tosylation-macrocyclization procedure. nih.gov While these general methods apply to crown ethers, the presence of sulfur atoms in thiacrown ethers can influence the reaction conditions and choice of reagents. The synthesis of thiacrown ether carboxylic acids has been explored for their characteristics as extractants for metal ions. nih.govpharmint.netwikipedia.org

Specific Synthesis of TTCTOHA and Related Analogues

The specific synthesis of 2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic acid (TTCTOHA) has been reported. nih.govpharmint.net TTCTOHA is synthesized alongside related thiacrown ethers with pendant carboxylic acid groups, such as 3,6,10,13-tetrathiacyclotetradec-1-oxyacetic acid (TTCTOAA). nih.govpharmint.net These syntheses involve the preparation of the tetrathiacyclotetradecane core with subsequent functionalization to introduce the oxyhexanoic acid or oxyacetic acid side chain.

The proton dissociation constants (pKa) of TTCTOHA and TTCTOAA have been determined potentiometrically at 25 ± 0.1°C and an ionic strength of 0.1. The pKa value for TTCTOHA was found to be 4.05, while that for TTCTOAA was 3.97. nih.govpharmint.net These values indicate the acidity of the carboxylic acid group, which plays a role in their metal complexation and extraction properties.

Research findings on the metal extraction characteristics of TTCTOHA have shown its ability to extract certain metal ions. In studies using 1,2-dichloroethane (B1671644) as the extraction solvent, TTCTOHA was found to extract copper(II), silver(I), and copper(I). nih.govpharmint.net The extractability of silver(I) with TTCTOHA was notably higher than that of copper(I). nih.govpharmint.net Furthermore, copper(II), which was weakly extracted by the neutral thiacrown compound 1,4,8,11-tetrathiacyclotetradecane (B1296586) (TTCT) in the presence of picrate (B76445) ion, was extracted effectively (over 90%) with TTCTOHA into 1,2-dichloroethane. nih.govpharmint.net The extraction efficiency of copper(II) and silver(I) with TTCTOHA varied depending on the organic solvent used, decreasing in the order of 1-octanol (B28484) ≈ benzene (B151609) > 1,2-dichloroethane for copper(II) and 1-octanol > 1,2-dichloroethane > benzene for silver(I). nih.govpharmint.net

| Compound | pKa | Metal Ions Extracted (in 1,2-dichloroethane) |

|---|---|---|

| TTCTOHA | 4.05 nih.govpharmint.net | Copper(II), Silver(I), Copper(I) nih.govpharmint.net |

| TTCTOAA | 3.97 nih.govpharmint.net | Very low extractability nih.govpharmint.net |

Considerations in the Derivatization of Thiacrown Ethers

Derivatization of thiacrown ethers allows for tuning their properties and expanding their applications. The approach to derivatization depends on the structure of the thiacrown ether, particularly whether it is aromatic or aliphatic. Aromatic electrophilic substitution reactions are commonly used for derivatizing aromatic crown ethers. nih.gov For aliphatic thiacrown ethers, methods like photochemical or thermal/chemical activation initiated and radical-mediated cross dehydrogenative coupling are general methods employed for direct functionalization. nih.gov

Direct functionalization methods can simplify the synthetic process and allow for modifications to the macrocyclic backbone. nih.gov Compared to thermal/chemical processes, approaches relying on photochemical radical production have shown potential for yielding higher amounts of functionalized species. nih.gov Considerations in derivatization include the desired functional group to be introduced, the regioselectivity of the reaction, and the potential impact of the reaction conditions on the integrity of the thiacrown ether ring and the oxidation state of the sulfur atoms. The introduction of reactive groups enables the conjugation of thiacrown ethers to other molecules or materials.

Integration of TTCTOHA into Polymeric Architectures

The integration of thiacrown ethers, including structures similar to or derived from TTCTOHA, into polymeric architectures has been explored to create functional materials with applications in areas such as metal ion complexation and separation. Polymeric thiacrown ethers can consist of polymer chains attached to thiacrown moieties or difunctional thiacrown moieties interconnecting polymer chains.

Polymers can be obtained from the polymerization of monomers containing ethylenically unsaturated compounds, with preferred monomers including acrylamide, acrylic acid, and hydroxypropyl acrylate. Polymeric thiacrown ethers can be prepared through various polymerization methods, such as free radical, cationic, or anionic polymerization techniques. Hydrophobic monomers can be used to enhance the solubility of polymeric thiacrown ethers in organic solvents. Examples of polymeric thiacrowns mentioned include thiacrownpolyacrylamide, thiacrownpolyacrylic acid, and thiacrownpolyhydroxypropylacrylate.

Coordination Chemistry and Metal Ion Recognition by 2 3,6,10,13 Tetrathiacyclotetradec 1 Oxy Hexanoic Acid Ttctoha

Fundamental Principles of Thiacrown Ether-Metal Ion Interactions

Thiacrown ethers, characterized by a cyclic structure containing sulfur donor atoms, interact with metal ions based on principles akin to those governing crown ethers, but with a distinct preference influenced by the nature of the donor atoms. The complexation ability of macrocyclic ligands like thiacrown ethers is influenced by factors such as the relative size of the ligand cavity and the diameter of the metal cation, the number and type of donor atoms within the macrocycle, and the charge of the cation researchgate.netheraeus-precious-metals.com. The "hardness" or "softness" of both the metal ion and the donor atom plays a crucial role in determining the strength and selectivity of the interaction, consistent with the Hard and Soft Acids and Bases (HSAB) principle heraeus-precious-metals.com. Sulfur, being a relatively soft donor atom, typically exhibits stronger interactions with soft or borderline metal ions rsc.org. The coordination environment provided by the macrocyclic ring can preorganize the donor atoms for effective binding researchgate.netscribd.com. Interactions involved in molecular recognition and complexation include ion-dipole interactions, coordinate bonding, and van der Waals forces lbma.org.uk.

Complexation Stoichiometry and Stability Constants

The stoichiometry of a metal-ligand complex refers to the ratio in which the metal ion and ligand combine, while the stability constant (also known as the formation or binding constant) quantifies the equilibrium between the metal ion, the ligand, and the resulting complex in solution nih.gov. These constants provide a measure of the strength of the interaction nih.gov. Various physicochemical methods, including spectrophotometry and conductometry, are employed to determine the stoichiometry and stability constants of complexes nih.gov.

For TTCTOHA, studies have indicated the formation of 1:1 complexes (metal:ligand) with certain metal ions in 95% methanol (B129727). The stability of these complexes, as reflected by their logK values, was found to be strongest for copper(II) and silver(I) among the studied metals. While comprehensive data tables detailing stability constants for TTCTOHA with a wide range of metal ions across various conditions are not extensively reported in the immediately available literature, the observed strong complexation with Cu(II) and Ag(I) in 95% methanol highlights the influence of both the thiacrown moiety and potentially the pendant carboxylic acid group on the binding affinity.

Selective Coordination of Transition and Post-Transition Metal Ions

TTCTOHA has demonstrated selective extraction capabilities for certain transition and post-transition metal ions, indicating preferential coordination based on the interplay of the ligand's structure and the metal ion's characteristics.

Copper(II) Complexation Phenomena

Copper(II), a borderline Lewis acid, shows significant interaction with TTCTOHA. In extraction studies using 1,2-dichloroethane (B1671644) as the organic solvent, copper(II) was extracted efficiently by TTCTOHA, with extraction percentages exceeding 90%. This high extractability with TTCTOHA, in contrast to weak extraction with a neutral thiacrown compound (TTCT) and picrate (B76445) ion, suggests that the presence of the pendant hexanoic acid group in TTCTOHA plays a crucial role in enhancing the complexation and extraction of copper(II). The extractability of copper(II) with TTCTOHA was found to vary depending on the organic solvent used, decreasing in the order 1-octanol (B28484) ≈ benzene (B151609) > 1,2-dichloroethane. The formation of a strong 1:1 complex with copper(II) in 95% methanol has also been reported.

Silver(I) Complexation Studies

Silver(I), a soft Lewis acid, also exhibits notable complexation with thiacrown ethers due to the soft sulfur donors rsc.org. TTCTOHA was found to extract silver(I) into 1,2-dichloroethane. While the extractability of silver(I) with TTCTOHA was lower compared to that with the neutral thiacrown TTCT in the presence of picrate ion, the extraction percentage of silver(I) with TTCTOHA was significantly higher than that of copper(I). Similar to copper(II), the extractability of silver(I) with TTCTOHA was dependent on the organic solvent, decreasing in the order 1-octanol > 1,2-dichloroethane > benzene. The formation of a relatively strong 1:1 complex with silver(I) in 95% methanol has been observed.

Copper(I) Complexation Characteristics

Copper(I), a soft Lewis acid, is also known to interact with sulfur-containing ligands. TTCTOHA was shown to extract copper(I) into 1,2-dichloroethane. However, the extractability of copper(I) with TTCTOHA was lower than that of silver(I) and also lower than with the neutral thiacrown TTCT and picrate ion. This suggests that while TTCTOHA can complex with copper(I), the interaction is less favorable compared to copper(II) and silver(I) under these extraction conditions.

Based on the extraction studies in 1,2-dichloroethane, the relative extractability of the studied metal ions with TTCTOHA follows the order Cu(II) >> Ag(I) > Cu(I).

| Metal Ion | Extraction Percentage with TTCTOHA (in 1,2-dichloroethane) |

| Copper(II) | > 90% |

| Silver(I) | Lower than with TTCT + picrate ion, significantly higher than Cu(I) |

| Copper(I) | Lower than with TTCT + picrate ion, lower than Ag(I) |

Coordination with Catalytic and Precious Metals (e.g., Palladium, Platinum, Gold)

Influence of Environmental Parameters on Metal Ion Binding (e.g., pH, ionic strength, solvent polarity)

The metal ion binding affinity and selectivity of 2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic acid (TTCTOHA), a thiacrown ether incorporating a pendant carboxylic acid group, are significantly influenced by environmental parameters such as pH, ionic strength, and solvent polarity. These factors affect the speciation of both the ligand and the metal ions, as well as the thermodynamics and kinetics of complex formation.

The structure of TTCTOHA features a 14-membered macrocyclic ring containing four sulfur donor atoms and a side chain with a carboxylic acid group and an ether linkage. The presence of both soft sulfur donors within the macrocycle and a hard oxygen donor in the carboxylic acid group allows TTCTOHA to potentially interact with a range of metal ions, exhibiting varying preferences depending on the metal ion's hard-soft acid-base characteristics and the prevailing environmental conditions.

pH Influence

The pH of the solution plays a critical role in the metal binding ability of TTCTOHA primarily due to the protonation state of its carboxylic acid functional group. The carboxylic acid group can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, with the equilibrium between these states governed by the acid dissociation constant (pKa). For TTCTOHA, the proton dissociation constant (pKa) of the carboxylic acid group has been determined to be 4.05 at 25 ± 0.1°C and an ionic strength of 0.1.

At low pH values, the carboxylic acid group is predominantly protonated. In this state, the electrostatic attraction between the ligand and positively charged metal ions is reduced, and the coordination ability of the oxygen atom in the carboxyl group is diminished. As the pH increases, the carboxylic acid group deprotonates, resulting in a negatively charged carboxylate group (-COO⁻). This anionic form of the ligand can engage in stronger electrostatic interactions with metal cations, in addition to the coordination provided by the sulfur atoms of the macrocycle. The deprotonated carboxylate oxygen also becomes a more effective donor atom for metal coordination. Therefore, metal binding by TTCTOHA is generally expected to increase with increasing pH in the range around its pKa, as more of the ligand becomes available in its anionic form suitable for complexation with positively charged metal ions.

Studies on the extraction behavior of TTCTOHA with metal ions like copper(II) and silver(I) highlight the pH dependence of its complexation. While specific detailed data across a broad pH range for various metals binding to TTCTOHA were not extensively found in the immediate search results, the principle that the deprotonation of the carboxylic acid group is essential for effective binding, particularly for charged metal ions, is fundamental in coordination chemistry and supported by the reported pKa value.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Carboxylic Acid pKa of TTCTOHA | 4.05 | 25 ± 0.1°C, Ionic Strength 0.1 |

Ionic Strength Influence

Ionic strength, a measure of the total concentration of ions in a solution, can influence the activity coefficients of the reacting species (ligand and metal ion) and thereby affect the stability constants of metal-ligand complexes. According to the Debye-Hückel theory and its extensions, increasing ionic strength generally leads to a decrease in the activity coefficients of charged species. For the complexation reaction between a charged ligand (like the deprotonated form of TTCTOHA, TTCTOHA⁻) and a metal cation (Mⁿ⁺), the equilibrium can be represented as:

TTCTOHA⁻ + Mⁿ⁺ <=> [M(TTCTOHA)]⁽ⁿ⁻¹⁾⁺

The thermodynamic stability constant (K) is defined in terms of activities, while experimentally determined stability constants (conditional or concentration constants) are often expressed in terms of concentrations. At higher ionic strengths, the increased presence of background ions can shield the charges of the reacting species, reducing the effective electrostatic attraction between the metal ion and the anionic ligand. This shielding effect can lead to a decrease in the conditional stability constant observed at higher ionic strengths compared to lower ionic strengths.

While specific quantitative data on the influence of varying ionic strength on the stability constants of TTCTOHA metal complexes were not found, general principles of ionic strength effects in coordination chemistry suggest that increasing ionic strength would likely decrease the stability of complexes formed between TTCTOHA anion and metal cations due to electrostatic shielding. Maintaining a constant ionic strength is a common practice in studies determining stability constants to ensure that activity coefficients remain relatively constant, allowing for the determination of reliable conditional constants.

Solvent Polarity Influence

For TTCTOHA, which contains both a relatively nonpolar macrocyclic thioether ring and a more polar carboxylic acid group, the solvation will vary depending on the solvent polarity. In more polar solvents (e.g., water), the charged or polar parts of the molecule (like the carboxylate group and potentially the ether oxygen) will be more strongly solvated. Metal ions are also typically strongly solvated in polar protic solvents like water. In less polar solvents (e.g., 1,2-dichloroethane, octan-1-ol), the nonpolar macrocyclic ring may be more favorably solvated.

The extraction behavior of TTCTOHA with metal ions into organic solvents of differing polarities provides some insight into solvent effects. TTCTOHA has been shown to extract copper(II) and silver(I) into 1,2-dichloroethane and octan-1-ol. The efficiency of extraction and the nature of the extracted species (e.g., CuL₂, AgL, Ag₂L₂) can depend on the solvent. The dielectric constant of the solvent is a key factor influencing electrostatic interactions; lower dielectric constants (less polar solvents) can enhance the attraction between oppositely charged species, potentially favoring the formation of neutral complexes or ion pairs that can be extracted into the organic phase. Conversely, highly polar solvents like water can stabilize free ions, potentially reducing the extent of complex formation or favoring charged complexes that remain in the aqueous phase.

Applications of 2 3,6,10,13 Tetrathiacyclotetradec 1 Oxy Hexanoic Acid Ttctoha in Analytical Science

Design and Performance of Ion-Selective Electrodes (ISEs) Utilizing TTCTOHA as a Charged Carrier

Ion-selective electrodes are electrochemical sensors that measure the activity of specific ions in a solution by converting the ion activity into an electrical potential difference. When TTCTOHA is incorporated into the membrane of an ISE, it acts as an ionophore, facilitating the selective transport of target ions across the membrane, thereby generating a measurable potential. metrohm.comnih.govalpha-measure.com

Membrane Composition and Electrode Fabrication Strategies

The performance of an ISE heavily relies on the composition of its ion-selective membrane. For ISEs utilizing TTCTOHA as a charged carrier, the membrane typically consists of a polymer matrix, a plasticizer, and the ionophore (TTCTOHA). Polyvinyl chloride (PVC) is a common polymer matrix used in the fabrication of these membranes due to its favorable physical and chemical properties. metrohm.comnih.govalpha-measure.commdpi.com Plasticizers are incorporated to provide flexibility and control the dielectric constant of the membrane, influencing the mobility and solubility of the ionophore and the target ions within the membrane. The specific plasticizer used can significantly impact the electrode's performance characteristics, including its sensitivity and selectivity. mdpi.com

Electrode fabrication strategies often involve dissolving the membrane components (PVC, plasticizer, and TTCTOHA) in a suitable solvent, such as tetrahydrofuran (B95107) (THF). mdpi.com The resulting mixture is then typically cast onto a substrate or an internal electrode, allowing the solvent to evaporate and form a solid or semi-solid membrane. mdpi.comjcsp.org.pk For polymer membrane ISEs, an internal reference electrode (commonly Ag/AgCl) is in contact with an inner filling solution containing a fixed concentration of the target ion and a reference electrolyte, establishing a stable reference potential. metrohm.comalpha-measure.commdpi.com Some fabrication methods also explore solid-contact ISEs, where an intermediate layer is placed between the ion-selective membrane and the electron-conducting material, eliminating the need for an internal filling solution. nih.govalpha-measure.commdpi.com

Potentiometric Response Characteristics and Linear Ranges

The potentiometric response of an ISE is described by the Nernst equation, which relates the measured potential to the logarithm of the activity of the target ion in the sample solution. youtube.com Ideally, an ISE exhibits a linear response with a slope close to the theoretical Nernstian slope (approximately 59.16 mV per decade for a monovalent ion and 29.58 mV per decade for a divalent ion at 25°C). researchgate.net

Research on TTCTOHA-based ISEs, particularly for copper(II) ions, has shown reversible potential responses with near-Nernstian slopes. For instance, a plasticized PVC membrane electrode using TTCTOHA as a charged carrier for Cu²⁺ ions exhibited an almost Nernstian slope. researchgate.netresearchgate.netresearchgate.net The linear concentration range over which the electrode provides a predictable and sensitive response is a crucial performance characteristic. TTCTOHA-based copper(II) selective electrodes have demonstrated linear responses over ranges such as 1.0 × 10⁻⁷ to 1.0 × 10⁻³ M. researchgate.netresearchgate.netresearchgate.net The detection limit, defined as the lowest concentration of the target ion that can be reliably detected, is another important parameter. For TTCTOHA-based Cu²⁺ ISEs, detection limits as low as 6.3 × 10⁻⁸ M have been reported. researchgate.netresearchgate.net Response time, the time required for the electrode to reach a stable potential after a change in ion concentration, is also characterized. A 90% response time of 6 seconds has been noted for a TTCTOHA-based Cu²⁺ electrode. researchgate.netresearchgate.net

Here is a summary of typical performance characteristics for a TTCTOHA-based Cu²⁺ ISE:

| Characteristic | Value |

| Analyte | Cu²⁺ |

| Slope | Near-Nernstian |

| Linear Range | 1.0 × 10⁻⁷ to 1.0 × 10⁻³ M |

| Detection Limit | 6.3 × 10⁻⁸ M |

| 90% Response Time | 6 seconds |

| Usable pH Range | 5.3–7.2 |

| Lifetime (approx.) | 2 months |

Note: These values are representative and may vary depending on specific membrane composition and fabrication.

Selectivity Coefficients and Interference Mitigation

Selectivity is the ability of an ISE to preferentially respond to the target ion in the presence of other ions (interferents) in the solution. edt.co.uklibretexts.org The selectivity is quantified by the potentiometric selectivity coefficient (KA,Bpot), which describes the relative response of the electrode to the interfering ion (B) compared to the primary ion (A). edt.co.uklibretexts.orgucc.edu.gh A smaller selectivity coefficient indicates higher selectivity for the primary ion. libretexts.org

The selectivity of TTCTOHA-based ISEs is influenced by the design of the TTCTOHA molecule, particularly the size and arrangement of the sulfur atoms in the thiacrown ether ring and the presence of the carboxylic acid group, which can affect its interaction with different metal ions. researchgate.net While specific selectivity coefficient values for TTCTOHA against a wide range of interfering ions are not extensively detailed in the provided snippets, the design of the ionophore is aimed at achieving good selectivity for the target metal ion, such as copper(II). researchgate.netresearchgate.netresearchgate.net

Interference from other ions can be mitigated through various strategies, including careful sample preparation, adjusting the pH of the sample solution, or using ionic strength adjustment buffers (ISABs). metrohm.comedt.co.uk These methods can help to minimize the activity of interfering ions or stabilize the ionic strength of the solution, improving the accuracy of the measurement. metrohm.comedt.co.uk

Application in Potentiometric Titrations

Potentiometric titration is an analytical technique where the endpoint of a titration is determined by monitoring the potential difference between an indicator electrode (such as an ISE) and a reference electrode as a function of the volume of titrant added. youtube.combyjus.comtorontech.com TTCTOHA-based ISEs can serve as indicator electrodes in potentiometric titrations for the determination of metal ions. researchgate.netresearchgate.netresearchgate.netmetrohm.com

The use of a TTCTOHA-based copper(II) selective electrode as an indicator electrode in the potentiometric titration of Cu²⁺ ions with a suitable complexing agent, such as ethylenediaminetetraacetic acid (EDTA), has been successfully demonstrated. researchgate.netresearchgate.netresearchgate.net As the titrant is added, the concentration of free metal ions in the solution changes, which is reflected in the potential measured by the ISE. The equivalence point of the titration is indicated by a sharp change in potential in the titration curve. youtube.combyjus.com This application allows for the accurate quantification of the metal ion concentration in a sample. researchgate.netresearchgate.netresearchgate.net

Integration with Advanced Sensor Technologies (e.g., Field-Effect Transistor Systems)

The integration of ion-selective membranes with advanced sensor technologies, such as Field-Effect Transistors (FETs), offers potential for developing highly sensitive, miniaturized, and potentially portable analytical devices. nih.govedt.co.ukmdpi.comnih.govchemrxiv.org In such systems, the ion-selective membrane is placed in close contact with the gate of the FET, and the potential generated by the membrane in response to the target ion concentration modulates the current flow through the transistor. mdpi.comnih.govmdpi.com This configuration allows for signal amplification and conversion of the ionic activity into an electronic signal. mdpi.comnih.gov

While the primary search results highlight the use of TTCTOHA in conventional polymer membrane ISEs, one snippet mentions a preliminary application of a FET checker with a TTCTOHA-based sensor. researchgate.net This suggests the potential for integrating TTCTOHA-based ion-selective membranes with FET technology, although detailed research findings on this specific integration are limited in the provided information. FET-based sensors coupled with ion-selective membranes are an active area of research for various ion detections, offering advantages in terms of miniaturization, low power consumption, and potential for array fabrication. nih.govmdpi.comnih.govchemrxiv.orgrsc.org

Development of Analytical Methods for Metal Ion Detection and Quantification

TTCTOHA's ability to selectively interact with certain metal ions makes it valuable in the development of analytical methods beyond traditional ISEs. While the provided information focuses heavily on ISE applications, the synthesis of thiacrown ethers with pendant carboxylic acid groups, including TTCTOHA, and their characteristics as extractants for metal ions have been studied. researchgate.net This suggests potential applications in separation and preconcentration methods for metal ion analysis.

Extraction and Separation Processes Mediated by 2 3,6,10,13 Tetrathiacyclotetradec 1 Oxy Hexanoic Acid Ttctoha

Liquid-Liquid Extraction Mechanisms and Efficiencies

Liquid-liquid extraction is a widely used separation technique that relies on the differential partitioning of solutes between two immiscible liquid phases, typically an aqueous phase and an organic phase. economysolutions.inwikipedia.org The success of this method is significantly influenced by the choice of extractant and the optimization of the solvent system. economysolutions.inzaiput.com TTCTOHA functions as an extractant by forming complexes with metal ions, which are then preferentially soluble in the organic phase, facilitating their transfer from the aqueous phase. wikipedia.orgyoutube.com

Studies on the extraction behavior of metal ions with TTCTOHA have shown its ability to extract specific metals, such as copper(II) and silver(I), into organic solvents. researchgate.netresearchgate.net The mechanism of extraction involves the complexation of the metal ion by the TTCTOHA molecule. For instance, copper(II) has been shown to be extracted with TTCTOHA into 1-octanol (B28484) as the species CuL₂, where L represents the anionic form of TTCTOHA. researchgate.net Silver(I) extraction with TTCTOHA into 1-octanol has been observed to involve the formation of AgL and Ag₂L₂ species. researchgate.net

The efficiency of liquid-liquid extraction with TTCTOHA is influenced by factors such as the nature of the organic solvent and the composition of the aqueous phase. zaiput.comresearchgate.net

Optimization of Solvent Systems for Metal Ion Partitioning

Optimizing the solvent system is crucial for achieving efficient and selective metal ion partitioning in liquid-liquid extraction. This involves selecting an organic solvent that is immiscible with the aqueous phase and has a high affinity for the metal-TTCTOHA complex. economysolutions.inzaiput.comyoutube.com

Research has investigated the extraction of copper(II) and silver(I) with TTCTOHA into different organic solvents. The extractability of copper(II) and silver(I) varies depending on the solvent used. For copper(II), the extractability with TTCTOHA decreased in the order of 1-octanol ≈ benzene (B151609) > 1,2-dichloroethane (B1671644). researchgate.net For silver(I), the order of decreasing extractability was 1-octanol > 1,2-dichloroethane > benzene. researchgate.net These findings highlight the significant impact of the organic solvent on the partitioning behavior of metal ions with TTCTOHA.

The partitioning of metal ions is also dependent on the chemical species in the aqueous phase and the hydrophobic/hydrophilic balance of the system. researchgate.net Effective solvent extraction requires the ligand to effectively occupy the primary coordination sphere of the metal ion. oecd-nea.org

Comparative Studies of Extraction Efficacy with Related Thiacrowns

Comparing the extraction efficacy of TTCTOHA with related thiacrown compounds provides insights into the role of the carboxylic acid functional group in metal ion complexation and extraction. A study comparing TTCTOHA with the neutral thiacrown compound 1,4,8,11-tetrathiacyclotetradecane (B1296586) (TTCT) in the presence of picrate (B76445) ion revealed notable differences in their extraction characteristics. researchgate.net

While copper(II) was only weakly extracted with TTCT and picrate ion, it was extracted efficiently (over 90%) with TTCTOHA into 1,2-dichloroethane. researchgate.net This suggests that the presence of the carboxylic acid group in TTCTOHA significantly enhances its ability to extract copper(II). The extractability of silver(I) and copper(I) with TTCTOHA was found to be lower than that with TTCT and picrate ion. researchgate.net This indicates that the optimal extractant is dependent on the specific metal ion being targeted.

These comparative studies underscore the importance of the molecular structure of the thiacrown ether, particularly the presence and nature of pendant functional groups like carboxylic acids, in determining its effectiveness and selectivity as a metal ion extractant.

Recovery of Catalytic and Strategic Metals

The recovery of catalytic and strategic metals from various sources, including industrial waste streams, is of significant economic and environmental importance. researchgate.neth2.plthechemicalengineer.comnih.gov TTCTOHA and related thiacrown ether compounds have been explored for their potential in these recovery processes. google.comepo.org

Methods for recovering catalytic metals from compositions containing catalytic metal colloids have been developed, which involve filtering the colloids from the fluid. google.comepo.org Thiacrown ether compounds, including TTCTOHA, can be employed in such filtration processes. google.comepo.org

Principles of Selective Adsorption and Entrapment

The recovery of metals often relies on principles of selective adsorption and entrapment. In the context of using thiacrown ethers like TTCTOHA for metal recovery from colloidal solutions, the catalytic metal colloids can have a high affinity for a filter medium that incorporates these compounds, leading to their entrapment. google.comepo.org

Selective adsorption involves the preferential binding of target metal ions to an adsorbent material based on chemical interactions, such as chelation. thechemicalengineer.comresearchgate.net Macrocyclic ligands containing sulfur donor atoms, like thiacrowns, are known to behave as selective complexing agents for certain transition metal cations. tandfonline.com While the provided information primarily discusses TTCTOHA in liquid-liquid extraction and filtration of colloids, the underlying principle of selective binding to sulfur donor atoms is relevant to its potential in adsorption-based recovery methods as well.

Methodologies for Catalyst Recovery from Industrial Streams

Various methodologies are employed for the recovery of catalysts from industrial streams. A method involving filtering catalytic metal colloids from solutions has been described, where the colloids are captured on a filter. google.comepo.org Thiacrown ether compounds, such as TTCTOHA, can be part of the filter material, enhancing the capture of catalytic metal collooids. google.comepo.org

This filtration method can involve capturing the colloids as a precipitate on the filter, followed by washing with an oxidizing agent to remove the catalytic metal from the filter. epo.org The recovered metal can then be collected and further processed for reuse. google.com This approach offers a means of concentrating catalytic metals from dilute industrial solutions. google.comepo.org

Other general methodologies for metal recovery from industrial waste include solvent extraction and adsorption, among others. h2.plthechemicalengineer.com The choice of method depends on the specific metal, the waste stream composition, and economic considerations. h2.plnih.gov

Regeneration and Reusability of Extraction Media

The regeneration and reusability of extraction or recovery media are critical for the economic viability and sustainability of metal recovery processes. epo.orgresearchgate.net For methods involving filtration with materials incorporating compounds like TTCTOHA, the ability to regenerate the filter medium and recover the captured metals efficiently is important.

While the provided search results highlight the need for more economic and flexible methods for recovering catalytic metals, particularly in contrast to older methods involving resins that could become fouled and require regeneration or replacement google.comepo.org, specific detailed procedures for the regeneration and reusability of TTCTOHA-based extraction media are not extensively described in these results. However, the concept of reusability is a general consideration in the development of efficient metal recovery processes, as demonstrated by studies on other adsorbents where regeneration experiments have shown the maintenance of high efficiency over multiple cycles. researchgate.netresearchgate.net

Environmental Remediation and Resource Recovery Implications

The chemical compound 2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic acid (TTCTOHA) has demonstrated significant potential in the realm of environmental remediation and resource recovery, primarily through its application in the selective extraction and separation of valuable and toxic metal ions from various waste streams. Research highlights its efficacy as a macrocyclic ligand, capable of forming stable complexes with specific transition metal cations. sigmaaldrich.com This property is particularly valuable in addressing the challenges posed by heavy metal contamination and in facilitating the recovery of precious metals from industrial processes. nih.gov

One key area of investigation has been the extraction behavior of TTCTOHA towards copper(II) and silver(I) ions. Studies have explored the liquid-liquid extraction of these metals from aqueous phases into organic solvents. wikipedia.org For instance, the extraction of copper(II) and silver(I) with TTCTOHA has been investigated using solvents such as octan-1-ol and 1,2-dichloroethane. wikipedia.org These studies have determined important parameters characterizing the extraction process, including the logarithmic distribution coefficient (logKDR) of TTCTOHA between organic and aqueous phases and the logarithmic extraction constants (logKex) for the metal complexes formed. wikipedia.org

Research indicates that TTCTOHA can exhibit good extraction efficiency for copper(II) depending on the organic solvent used. For example, studies have shown over 90% extraction of copper(II) into 1,2-dichloroethane with TTCTOHA. The extraction behavior and selectivity of TTCTOHA for different metal ions are influenced by factors such as the nature of the organic solvent and the composition of the aqueous phase.

Beyond the extraction of individual metals like copper and silver, thiacrown ether compounds, including TTCTOHA, have been explored for their utility in recovering catalytic metals from waste solutions. This application is particularly relevant in industries where catalytic metals are used in various processes, such as the printed circuit board industry. The ability of these compounds to selectively interact with catalytic metal colloids allows for their capture and recovery from waste streams, contributing to both environmental protection by reducing the release of potentially hazardous metals and resource recovery by reclaiming valuable materials.

The application of extractants like TTCTOHA in liquid membrane technology also presents promising avenues for the recovery of precious metals from industrial waste. nih.gov Liquid membrane processes can offer an alternative approach to conventional methods for recovering valuable metals and mitigating environmental contamination by heavy metals. nih.gov

Detailed research findings on the extraction behavior of copper(II) and silver(I) with TTCTOHA in specific solvent systems provide valuable data for understanding its potential in separation processes. For instance, the logarithmic distribution coefficient (logKDR) of TTCTOHA between octan-1-ol and aqueous phases was determined to be 4.13. wikipedia.org The logarithmic extraction constant (logKex) for copper(II) extracted as CuL2 into octan-1-ol was reported as -7.42, where L represents the anionic species of TTCTOHA. wikipedia.org For silver(I), extraction into octan-1-ol occurred as AgL and Ag2L2, with the logarithmic distribution constant (logKDC) of AgL estimated at 0.49. wikipedia.org Extraction of silver(I) into 1,2-dichloroethane as AgL showed a logarithmic extraction constant (logKex) of -2.24. wikipedia.org

Theoretical and Mechanistic Insights into 2 3,6,10,13 Tetrathiacyclotetradec 1 Oxy Hexanoic Acid Ttctoha Chemistry

Proton Dissociation Constants (pKa) and Acid-Base Equilibria

The proton dissociation constant (pKa) is a critical parameter that characterizes the acidity of a compound and its behavior in acid-base equilibria. For TTCTOHA, the presence of the carboxylic acid group introduces an acidic proton that can dissociate in solution. The pKa value reflects the extent of this dissociation.

Studies have determined the pKa values for thiacrown ethers with pendant carboxylic acid groups, including TTCTOHA and its analog, 3,6,10,13-tetrathiacyclotetradec-1-oxyacetic acid (TTCTOAA). The pKa values were determined potentiometrically at 25 ± 0.1°C and an ionic strength of 0.1. The pKa value for TTCTOHA was found to be 4.05. For comparison, the pKa of TTCTOAA is slightly lower at 3.97. researchgate.netresearchgate.net These values indicate that both compounds are weak acids.

The acid-base equilibrium for TTCTOHA can be represented as the reversible dissociation of the carboxylic acid proton:

TTCTOHA-H ⇌ TTCTOHA⁻ + H⁺

where TTCTOHA-H is the protonated form and TTCTOHA⁻ is the deprotonated carboxylate form. The pKa value of 4.05 signifies that at pH values below approximately 4.05, the protonated form of TTCTOHA is predominant, while at pH values above 4.05, the deprotonated carboxylate form is the major species in solution. Understanding this equilibrium is crucial for predicting TTCTOHA's behavior in solutions of varying pH, which in turn influences its ability to interact with metal ions. Acid-base equilibria and pKa values are fundamental concepts in chemistry that describe the extent to which an acid donates a proton. utdallas.edutcd.ieucla.edulibretexts.org

Data on the pKa values of TTCTOHA and a related compound are presented in the table below:

| Compound | pKa | Conditions |

| TTCTOHA | 4.05 | Potentiometric, 25 ± 0.1°C, ionic strength 0.1 |

| TTCTOAA | 3.97 | Potentiometric, 25 ± 0.1°C, ionic strength 0.1 |

Molecular Basis of Metal Ion Extraction and Selectivity

The ability of TTCTOHA to extract metal ions from aqueous solutions into an organic phase is primarily governed by the synergistic action of its thiacrown ether ring and the pendant carboxylic acid group. Thiacrown ethers are known to complex with metal ions, particularly soft metals, through the coordination of sulfur atoms within the macrocycle. selcuk.edu.tr The inclusion of a carboxylic acid group provides an additional binding site and introduces a charge that can influence the extraction mechanism.

In solvent extraction, extractants like TTCTOHA facilitate the transfer of metal ions from an aqueous phase to an organic phase. osti.govijsra.net The selectivity of extraction is influenced by various factors, including the nature of the extractant, the type of solvent, the pH of the aqueous phase, and the presence of other ions. osti.govsolventextraction.gr.jp For TTCTOHA, the thiacrown ether ring's cavity size and the arrangement of sulfur atoms play a role in recognizing and binding specific metal ions. The pendant carboxylic acid group can participate in complex formation through deprotonation, leading to the formation of a neutral complex that is soluble in the organic phase.

Research on the extraction characteristics of thiacrown ether carboxylic acids, including TTCTOHA, has shown their ability to extract certain metal ions. In studies using 1,2-dichloroethane (B1671644) as the extraction solvent, TTCTOHA was found to extract copper(II), silver(I), and copper(I). researchgate.net The extractability of silver(I) and copper(I) with TTCTOHA was observed to be lower compared to the neutral thiacrown compound 1,4,8,11-tetrathiacyclotetradecane (B1296586) (TTCT) in the presence of picrate (B76445) ion for ion pair formation. researchgate.net This suggests that the extraction mechanism with TTCTOHA involves the coordination of the metal ion by the thiacrown ring and potentially the interaction with the deprotonated carboxylate group. The low extractability of metal ions with TTCTOAA, which has a shorter linker chain between the thiacrown and the carboxylic acid, further highlights the influence of the molecular structure on extraction efficiency. researchgate.net

Mechanistic Understanding of Ion Sensing in Polymeric Membranes

TTCTOHA, as a proton-ionizable macrocycle, holds potential for use as an ionophore in polymeric membranes for ion sensing applications. Ion-selective electrodes (ISEs) based on polymeric membranes utilize ionophores to selectively recognize and transport target ions across the membrane, generating a potential difference that correlates with the ion's activity in the sample solution. academicjournals.org

The mechanism of ion sensing in polymeric membranes containing ionophores like TTCTOHA involves the selective partitioning of the target ion from the aqueous sample solution into the organic membrane phase, facilitated by the ionophore. academicjournals.org This process establishes an electrochemical equilibrium at the membrane-solution interface, leading to the development of a potential. academicjournals.org The ionophore's role is to selectively bind the target ion, effectively increasing its concentration within the membrane and enabling its transport. academicjournals.org

For a proton-ionizable ionophore such as TTCTOHA, the sensing mechanism can be influenced by the pH of the sample solution due to the acid-base equilibrium of the carboxylic acid group. At different pH values, TTCTOHA can exist in its protonated or deprotonated form, which may exhibit different affinities for metal ions. The deprotonated carboxylate form is more likely to participate in the extraction of positively charged metal ions, forming a neutral complex.

The selectivity of a membrane sensor is determined primarily by the ionophore's ability to preferentially bind the target ion over interfering ions present in the sample. academicjournals.org In the case of TTCTOHA, the thiacrown ether moiety provides selectivity for certain soft metal ions. The hexanoic acid side chain can influence the lipophilicity of the complex and its partitioning into the polymeric membrane.

While specific details on the mechanistic understanding of TTCTOHA in polymeric membranes for ion sensing were not extensively detailed in the provided search results, the general principles of ionophore-based membrane sensors apply. The selective binding of the target ion by TTCTOHA within the membrane phase, coupled with the ion exchange process, would be the fundamental basis of its sensing mechanism. academicjournals.orgresearchgate.net The design of the polymeric membrane, including the polymer matrix and other additives, also plays a role in the sensor's performance. academicjournals.orgmdpi.com

Structure-Activity Relationships of Thiacrown Ether Carboxylic Acids

The structure-activity relationship (SAR) of thiacrown ether carboxylic acids explores how variations in their molecular structure influence their chemical properties and activity, particularly their metal ion binding and extraction capabilities. For compounds like TTCTOHA, structural features that are subject to variation include the size of the thiacrown ether ring, the number and position of sulfur atoms, the length and nature of the linker chain connecting the macrocycle to the carboxylic acid group, and the presence of other substituents.

Comparing TTCTOHA with TTCTOAA provides insight into the effect of the linker chain length. TTCTOHA has a hexanoic acid group (six carbons including the carboxyl carbon) attached via an ether linkage, while TTCTOAA has an acetic acid group (two carbons including the carboxyl carbon). The difference in their pKa values (4.05 for TTCTOHA and 3.97 for TTCTOAA) suggests that the longer hexanoic acid chain in TTCTOHA slightly influences the acidity of the carboxylic proton. researchgate.netresearchgate.net

Furthermore, the extraction characteristics of TTCTOHA and TTCTOAA differ. TTCTOHA showed extractability for copper(II), silver(I), and copper(I), while TTCTOAA exhibited very low extractability for metal ions. researchgate.net This difference highlights the importance of the linker chain length and flexibility in facilitating the complexation and extraction of metal ions. A longer, more flexible linker might allow the carboxylic acid group and the thiacrown ether ring to cooperatively bind the metal ion or influence the lipophilicity of the complex, thereby affecting its partitioning into the organic phase.

The SAR of thiacrown ethers in general indicates that the size of the macrocycle cavity is crucial for selective binding of metal ions based on their ionic radii. selcuk.edu.trsolventextraction.gr.jp The nature and arrangement of donor atoms (sulfur in this case) also dictate the preference for certain types of metal ions (soft metals). selcuk.edu.tr Introducing a proton-ionizable group like a carboxylic acid adds another dimension to the SAR, as the ionization state of this group is pH-dependent and can significantly impact metal binding. iupac.org

Studies on other crown ether and thiacrown ether derivatives with pendant carboxylic acid groups incorporated into materials like metal-organic frameworks (MOFs) also demonstrate the influence of the carboxylic acid group on metal binding. rsc.orgosti.gov Electron-withdrawing carboxylic acid groups adjacent to the macrocycle can potentially decrease the metal-binding ability of the macrocycle. rsc.orgosti.gov This suggests that the position and electronic effect of the carboxylic acid group relative to the thiacrown ring in TTCTOHA likely play a role in its metal interaction properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.